2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine, with the chemical formula and CAS number 2244507-37-5, is an organic compound characterized by its unique structure which includes a butynyl ether moiety connected to an ethanamine backbone. This compound has a molecular weight of approximately 157.21 g/mol. It is classified under hazardous materials, with specific handling precautions due to its potential for causing skin burns and eye damage .
While specific biological activity data for 2-(2-(But-3-yn-1-yloxy)ethanamine) is limited, compounds with similar structures often exhibit significant biological properties. For example, they may show potential as:
Further research is necessary to elucidate the specific biological activities of this compound.
The synthesis of 2-(2-(But-3-yn-1-yloxy)ethanamine) typically involves multi-step organic reactions:
The applications of 2-(2-(But-3-yn-1-yloxy)ethanamine) span several fields:
Interaction studies are crucial for understanding how this compound interacts with biological systems. Preliminary studies might include:
These studies would help characterize its potential therapeutic effects and safety profile.
Several compounds share structural similarities with 2-(2-(But-3-yn-1-yloxy)ethanamine), highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 2-[2-(2-Propynyloxy)ethoxy]ethylamine | 944561-44-8 | High |
| 3,6,9,12-Tetraoxatetradecane-1,14-diamine | 68960-97-4 | Moderate |
| 2-(2-(2-Aminoethoxy)ethoxy)ethanol | 86770-74-3 | Moderate |
| 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine | 74654-07-2 | Moderate |
These compounds exhibit varying degrees of similarity based on structural features such as functional groups and backbone architecture. The unique alkyne functionality in 2-(2-(But-3-yn-1-yloxy)ethanamine) differentiates it from others, potentially influencing its reactivity and biological interactions.
2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine exhibits complex thermodynamic behavior owing to the presence of multiple functional groups with distinct thermal stability characteristics [1] [2]. The compound contains a terminal alkyne moiety, two ether linkages, and a primary amine group, each contributing to its overall thermal profile.
The thermodynamic stability of the compound is governed by the interplay between its constituent functional groups. Terminal alkynes are known to be thermodynamically unstable functional groups despite their kinetic stability due to strong triple bonds [3]. The triple bond contributes 839 kilojoules per mole of bond strength, with the sigma bond accounting for 369 kilojoules per mole and the two pi bonds contributing 268 and 202 kilojoules per mole respectively [3]. However, this high bond energy masks the inherent thermodynamic instability of the alkyne system.
Experimental evidence indicates that compounds containing terminal alkyne functionalities typically exhibit thermal decomposition onset temperatures in the range of 200-400 degrees Celsius [4] [5]. The presence of the ether linkages in 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine provides moderate thermal stability, with ether bonds generally stable up to 150-350 degrees Celsius [6] [7]. The primary amine functionality represents the thermally most labile component, with typical degradation occurring between 100-300 degrees Celsius [8] [9].
The thermal decomposition of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine likely proceeds through multiple parallel and sequential pathways. Primary decomposition mechanisms include beta-hydrogen bond scission at the amine terminus, which represents the most thermally vulnerable site [10] [9]. Studies on similar alkyne-containing compounds demonstrate that terminal alkynes undergo cross-linking reactions at elevated temperatures, leading to char formation and reduced monomer recovery [11].
The ether linkages in the compound are susceptible to thermal cleavage through carbon-oxygen bond homolysis, with activation energies typically ranging from 40-55 kilocalories per mole [6] [7]. Thermal decomposition of diethyl ether, a structurally related compound, follows first-order kinetics with complex pressure dependencies, suggesting that similar mechanisms may apply to the ether segments of the target compound [7].
Decomposition products are expected to include lower molecular weight fragments such as acetylene, ethylamine derivatives, and various oxidized species resulting from ether cleavage [11] [12]. The presence of the alkyne functionality may lead to the formation of conjugated systems and ultimately polyaromatic structures through cyclization and condensation reactions at high temperatures.
| Functional Group | Decomposition Temperature Range (°C) | Primary Mechanism | Activation Energy (kcal/mol) |
|---|---|---|---|
| Primary Amine | 100-300 [9] | Beta-hydrogen scission | 30-45 [8] |
| Ether Linkages | 150-350 [6] | Carbon-oxygen homolysis | 40-55 [6] |
| Terminal Alkyne | 200-400 [4] | Cross-linking/cyclization | 45-60 [5] |
| Overall Compound | 120-280[estimated] | Multiple pathways | 33-50[estimated] |
The solubility behavior of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine reflects the amphiphilic nature of the molecule, containing both hydrophilic and hydrophobic structural elements. The compound possesses a hydrophilic primary amine group and ether oxygen atoms capable of hydrogen bonding, alongside a hydrophobic alkyne-containing alkyl chain.
In polar protic solvents such as water and alcohols, the compound exhibits moderate to high solubility due to strong hydrogen bonding interactions between the primary amine group and solvent molecules [13] [14]. The amine nitrogen can act as both a hydrogen bond donor and acceptor, facilitating dissolution in protic media. The ether oxygen atoms provide additional sites for hydrogen bonding, though their basicity is significantly lower than that of the amine functionality.
Experimental observations from related compounds indicate that primary amines with ether linkages demonstrate enhanced water solubility compared to their purely hydrocarbon analogs [13]. The presence of two ether oxygen atoms in the molecular structure contributes approximately 1-2 orders of magnitude increase in aqueous solubility relative to the corresponding alkane derivative.
In polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide, the compound shows high solubility due to favorable dipole-dipole interactions and the ability of these solvents to solvate the amine functionality through ion-dipole interactions when the amine is protonated [15] [14].
The solubility of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine in non-polar solvents is limited due to the strong polar character of the amine and ether functionalities. Alkynes are generally described as having slight solubility in polar solvents and being insoluble in water, with dissolution occurring primarily in organic solvents [16] [17]. However, the presence of the strongly polar amine group significantly reduces solubility in hydrocarbon solvents.
The compound's behavior in non-polar media is governed primarily by London dispersion forces, which are insufficient to overcome the strong self-association of the polar functional groups through hydrogen bonding [15]. Experimental data from similar amine-ether compounds suggest solubility parameters indicating poor compatibility with non-polar solvents [14].
| Solvent Category | Examples | Predicted Solubility | Primary Interactions |
|---|---|---|---|
| Polar Protic | Water, methanol, ethanol | Moderate to High [13] | Hydrogen bonding, dipole-dipole |
| Polar Aprotic | DMF, DMSO, acetonitrile | High [15] | Dipole-dipole, ion-dipole |
| Moderately Polar | Ethyl acetate, acetone | Moderate[estimated] | Dipole-dipole interactions |
| Non-polar | Hexane, toluene, cyclohexane | Low [16] | Dispersion forces only |
The prototropic behavior of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is dominated by the primary amine functionality, which exhibits typical aliphatic amine basicity characteristics. The compound contains one primary ionizable group with additional weakly acidic character from the terminal alkyne proton.
The primary amine group in 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine exhibits a predicted pKa value in the range of 9.0-10.5, consistent with typical primary aliphatic amines [18] [19] [20]. This value places the compound's conjugate acid-base equilibrium such that at physiological pH (approximately 7.4), the amine exists predominantly in its protonated ammonium form.
Experimental studies on structurally related compounds containing ether-linked primary amines demonstrate pKa values consistent with this range [19]. The electron-donating effect of the ether oxygen atoms through inductive effects slightly increases the basicity of the amine relative to simple alkyl amines, though this effect is attenuated by the distance between the ether functionalities and the amine group.
At pH values below 7, the compound exists almost exclusively as the protonated ammonium species, exhibiting enhanced water solubility due to ionic character [21] [22]. The protonation follows the equilibrium:
R-NH₂ + H⁺ ⇌ R-NH₃⁺
Where R represents the 2-(2-(but-3-yn-1-yloxy)ethoxy) substituent. The protonated form demonstrates significantly different physicochemical properties, including altered solubility characteristics and reduced volatility due to ionic interactions.
As pH increases toward the pKa value, the compound undergoes a transition from predominantly protonated to increasingly neutral forms. At pH 10, approximately 50% of the compound exists in the neutral amine form, while at pH values above 11, the neutral form predominates [23] [22].
The terminal alkyne proton exhibits weak acidity with a pKa value of approximately 25 [18] [20]. This extremely high pKa value indicates that deprotonation of the alkyne proton occurs only under strongly basic conditions, typically requiring pKa values above 20 for the conjugate base of the deprotonating agent. Under normal aqueous conditions, the alkyne proton remains undissociated and does not contribute significantly to the compound's prototropic equilibria.
| pH Range | Predominant Species | Percentage Protonated | Solubility Characteristics |
|---|---|---|---|
| < 6 | R-NH₃⁺ | > 95% [21] | High (ionic) |
| 6-8 | R-NH₃⁺/R-NH₂ | 70-95%[estimated] | High to moderate |
| 8-10 | R-NH₃⁺/R-NH₂ | 10-70% [23] | Moderate |
| > 11 | R-NH₂ | < 10%[estimated] | Moderate (neutral) |
The surface activity and volatility properties of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine reflect the compound's amphiphilic molecular structure and the presence of multiple functional groups with distinct physicochemical characteristics.
The compound exhibits moderate surface activity due to its amphiphilic nature, with the hydrophilic amine and ether functionalities providing water compatibility while the hydrophobic alkyne-containing chain contributes to surface tension reduction [24] [25]. Primary amines with ether linkages typically demonstrate surface tension values intermediate between purely hydrophilic and purely hydrophobic compounds.
Experimental studies on related ether-amine compounds indicate surface tension reduction capabilities, though these are generally less pronounced than those observed for dedicated surfactant molecules [25] [26]. The presence of the terminal alkyne group may contribute to additional surface activity through π-electron interactions at interfaces.
The surface tension behavior is expected to be pH-dependent, with the protonated ammonium form showing reduced surface activity compared to the neutral amine due to increased hydrophilicity and stronger hydration shell formation [21] [27]. At lower pH values, the ionic character of the protonated species leads to enhanced water solubility but reduced tendency for interface accumulation.
The volatility of 2-(2-(But-3-yn-1-yloxy)ethoxy)ethanamine is significantly influenced by intermolecular hydrogen bonding involving the primary amine group. Primary amines typically exhibit lower vapor pressures compared to their corresponding hydrocarbons due to hydrogen bonding interactions [28] [29] [30].
The compound's vapor pressure is expected to be substantially lower than that of diethyl ether, which exhibits vapor pressures more than 20 times higher than water at comparable temperatures [31] [30]. The presence of the amine functionality introduces strong intermolecular interactions that reduce the tendency for molecules to escape from the liquid phase.
Storage requirements specify maintenance at 2-8 degrees Celsius under inert atmosphere conditions [1] [2], indicating moderate volatility at ambient temperatures. The relatively low storage temperature requirement suggests appreciable vapor pressure at room temperature, though significantly reduced compared to simple ethers due to amine hydrogen bonding.
Volatility studies on similar alkylamine compounds demonstrate that volatility decreases with increasing molecular weight and hydrogen bonding capability [28]. The molecular weight of 157.21 grams per mole places the compound in a range where moderate volatility is expected, though substantially reduced compared to lower molecular weight amines.
| Property | Estimated Value | Comparison Reference | Governing Factors |
|---|---|---|---|
| Surface Tension | Moderate reduction [24] | Lower than pure water | Amphiphilic structure |
| Vapor Pressure | Low-Moderate [28] | << Diethyl ether | Hydrogen bonding |
| Boiling Point | 180-220°C[estimated] | > Simple ethers | Amine H-bonding |
| Volatility Class | Moderate [1] | Storage 2-8°C required | Molecular interactions |